[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate
Overview
Description
[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, pyridine, and benzodioxole moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenyl precursor, followed by the introduction of the pyridine-2-carbonylhydrazinylidene group through a condensation reaction. The final step involves the esterification of the benzodioxole-5-carboxylate moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and benzodioxole moieties.
Reduction: Reduction reactions may target the carbonyl group in the pyridine-2-carbonylhydrazinylidene moiety.
Substitution: The bromine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified carbonyl groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with molecular targets through various pathways. The compound’s bromine atoms and pyridine moiety play a crucial role in binding to specific enzymes or receptors, modulating their activity. The benzodioxole group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A brominated compound used in organic synthesis.
Uniqueness: The presence of both bromine and pyridine moieties in [2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate distinguishes it from other similar compounds. This unique combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in various scientific fields.
Properties
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3O5/c22-14-7-13(10-25-26-20(27)16-3-1-2-6-24-16)19(15(23)9-14)31-21(28)12-4-5-17-18(8-12)30-11-29-17/h1-10H,11H2,(H,26,27)/b25-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIVZGREDDOFH-KIBLKLHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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